1-(2-Hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-(2-methoxyethyl)urea
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Overview
Description
1-(2-Hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-(2-methoxyethyl)urea is a synthetic organic compound that may have potential applications in various fields such as chemistry, biology, and medicine. This compound features a urea moiety, which is known for its versatility in chemical reactions and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-(2-methoxyethyl)urea typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-(methylthio)benzaldehyde and 2-methoxyethylamine.
Formation of Intermediate: The first step involves the condensation of 4-(methylthio)benzaldehyde with 2-methoxyethylamine to form an intermediate Schiff base.
Reduction: The Schiff base is then reduced to form the corresponding amine.
Urea Formation: The final step involves the reaction of the amine with an isocyanate to form the desired urea compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalysts, would be necessary to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(2-Hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-(2-methoxyethyl)urea can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form a sulfoxide or sulfone.
Reduction: The compound can be reduced to modify the urea moiety or other functional groups.
Substitution: The hydroxyl and methoxy groups can participate in substitution reactions to introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or acyl groups.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have biological activity and could be studied for its effects on various biological systems.
Medicine: Potential therapeutic applications could be explored, particularly if the compound exhibits pharmacological activity.
Industry: The compound could be used in the development of new materials or as a reagent in industrial processes.
Mechanism of Action
The mechanism of action of 1-(2-Hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-(2-methoxyethyl)urea would depend on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor Binding: It could interact with cellular receptors, modulating their activity.
Pathway Modulation: The compound may affect various biochemical pathways, leading to changes in cellular function.
Comparison with Similar Compounds
Similar Compounds
1-(2-Hydroxy-2-phenylethyl)-3-(2-methoxyethyl)urea: Lacks the methylthio group, which may affect its chemical and biological properties.
1-(2-Hydroxy-2-(4-methylphenyl)ethyl)-3-(2-methoxyethyl)urea: Contains a methyl group instead of a methylthio group, potentially altering its reactivity and activity.
Uniqueness
1-(2-Hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-(2-methoxyethyl)urea is unique due to the presence of the methylthio group, which can influence its chemical reactivity and biological activity. This functional group may provide distinct properties compared to similar compounds, making it a valuable subject for further research.
Properties
IUPAC Name |
1-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]-3-(2-methoxyethyl)urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O3S/c1-18-8-7-14-13(17)15-9-12(16)10-3-5-11(19-2)6-4-10/h3-6,12,16H,7-9H2,1-2H3,(H2,14,15,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAOUCAPQBJUKGX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)NCC(C1=CC=C(C=C1)SC)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.38 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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